molecular formula C10H9IO2 B2509311 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 1094350-52-3

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No. B2509311
CAS RN: 1094350-52-3
M. Wt: 288.084
InChI Key: LTPGNYMQIMPGIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including halogenation, acylation, cyclization, alkylation, and substitution reactions . For example, the synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate of Ivabradine, was achieved with an overall yield of 63.6% . Another study reported the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot multicomponent reaction at ambient temperature . These methods could potentially be adapted for the synthesis of "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and sometimes X-ray crystallography . For instance, the structure of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was deduced from IR, mass, 1H NMR, 13C NMR, and HMQC spectra data . Similar analytical techniques would be used to confirm the structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity of benzoxepin derivatives can vary depending on the substituents and the conditions applied. For example, the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones involved reacting amino alcohols with COCl2 in the presence of Na2CO3 . The reactivity of these compounds in acidic or basic media was also explored . The iodo-substituent in "this compound" would likely influence its reactivity, making it amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and halogens can affect properties like solubility, melting point, and reactivity. While the specific properties of "this compound" are not provided in the papers, related compounds have been synthesized and characterized, suggesting that similar methods could be used to determine these properties .

Scientific Research Applications

Chemistry and Biological Activity of Benzazepines

Benzazepines, including 3-benzazepines, have been explored for their cytotoxic effects against human promyelotic leukaemia HL-60 cells and their ability to produce radicals and inhibit the multidrug resistance P-glycoprotein efflux pump, suggesting potential applications in cancer research and treatment of drug-resistant cancers (Kawase, Saito, & Motohashi, 2000).

Halogenated Carbazoles in the Environment

The environmental impact and origins of halogenated carbazoles, similar to the structure of interest, highlight the importance of understanding the anthropogenic sources and potential toxicological effects of such compounds, which could be relevant for environmental monitoring and pollution control (Parette et al., 2015).

Benzoxazepines' Pharmacological Properties

1,5-Benzoxazepine derivatives, closely related to benzoxepines, have shown anticancer, antibacterial, and antifungal activities, indicating that compounds like 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one could have potential applications in developing treatments for various diseases including neurological disorders (Stefaniak & Olszewska, 2021).

Benzothiazepines in Drug Research

The review on benzothiazepines, another class of heterocyclic compounds, outlines their diverse bioactivities such as vasodilatory, tranquilizer, and antidepressant effects. This suggests that research into compounds like this compound could uncover new therapeutic agents (Dighe et al., 2015).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-iodo-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGNYMQIMPGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)I)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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